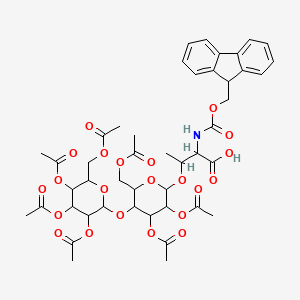

Fmoc-Thr(beta-D-Lac(Ac)7)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Thr(beta-D-Lac(Ac)7)-OH is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of threonine, an essential amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound also contains a beta-D-lactose moiety with seven acetyl groups. This unique structure makes it valuable in various biochemical and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Thr(beta-D-Lac(Ac)7)-OH involves several steps:

Protection of Threonine: Threonine is first protected with the Fmoc group to prevent unwanted reactions at the amino group.

Glycosylation: The protected threonine is then glycosylated with beta-D-lactose, which is acetylated to introduce the seven acetyl groups.

Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, such as temperature, pH, and reagent concentrations, ensuring consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Thr(beta-D-Lac(Ac)7)-OH undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptides.

Hydrolysis: The acetyl groups on the beta-D-lactose moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

Deprotected Threonine Derivative: After Fmoc removal.

Peptide Conjugates: When coupled with other amino acids or peptides.

Deacetylated Lactose Derivative: After hydrolysis of acetyl groups.

Aplicaciones Científicas De Investigación

Chemical Applications

Solid-Phase Peptide Synthesis (SPPS) :

Fmoc-Thr(beta-D-Lac(Ac)7)-OH is primarily employed in SPPS to create complex peptides and proteins. The Fmoc group facilitates the stepwise addition of amino acids, allowing for the synthesis of peptides with specific sequences and modifications. This method is widely used for producing therapeutic peptides and proteins with enhanced stability and bioactivity.

Synthesis of Glycopeptides :

The compound serves as a building block for synthesizing glycopeptides that mimic natural glycoproteins. These glycopeptides are crucial in studying glycosylation effects on protein function and stability, making them valuable tools in biochemical research .

Biological Applications

Protein-Protein Interactions :

In biological research, this compound is utilized to study protein-protein interactions. The beta-D-lactose component mimics glycosylation patterns found in natural proteins, facilitating investigations into how these modifications influence binding affinities and interactions among proteins .

Enzyme-Substrate Interactions :

This compound can act as a substrate in various enzymatic reactions, enabling researchers to explore the role of glycosylation in enzyme activity and specificity. Modifications to its structure allow for assessments of how different sugar linkages affect enzyme function .

Medical Applications

Glycopeptide-Based Therapeutics :

this compound is integral in developing glycopeptide-based vaccines and therapeutics. These compounds have potential applications against diseases where glycosylation plays a critical role, such as certain cancers and infectious diseases .

Antibiotic Development :

The compound is also being explored for its utility in developing novel antibiotics targeting resistant bacterial strains. By incorporating glycosylation, these antibiotics can enhance their efficacy and stability against pathogens .

Industrial Applications

Pharmaceutical Industry :

In the pharmaceutical sector, this compound is used in the development of novel therapeutics and diagnostic tools. Its ability to produce glycopeptide antibiotics makes it particularly valuable in addressing antibiotic resistance issues .

Mecanismo De Acción

The mechanism of action of Fmoc-Thr(beta-D-Lac(Ac)7)-OH involves its incorporation into peptides and proteins. The beta-D-lactose moiety can interact with carbohydrate-binding proteins, influencing protein folding, stability, and function. The acetyl groups can be selectively removed to study the effects of deacetylation on protein activity.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Thr-OH: A simpler derivative of threonine without the beta-D-lactose moiety.

Fmoc-Ser(beta-D-Lac(Ac)7)-OH: A similar compound where threonine is replaced with serine.

Fmoc-Thr(beta-D-Glc(Ac)7)-OH: A derivative where beta-D-lactose is replaced with beta-D-glucose.

Uniqueness

Fmoc-Thr(beta-D-Lac(Ac)7)-OH is unique due to its combination of the Fmoc-protected threonine and the acetylated beta-D-lactose moiety. This structure allows for the study of glycosylation and its effects on protein function, making it a valuable tool in biochemical and pharmaceutical research.

Actividad Biológica

Overview

Fmoc-Thr(beta-D-Lac(Ac)7)-OH is a synthetic amino acid derivative that plays a significant role in biochemical and pharmaceutical research. Its structure includes an Fmoc (fluorenylmethyloxycarbonyl) protecting group on threonine, along with a beta-D-lactose moiety that is acetylated at seven positions. This unique configuration allows for various biological applications, particularly in the study of glycosylation effects on protein function and stability.

- Chemical Name: this compound

- CAS Number: 657395-98-7

- Molecular Formula: C₁₈H₃₃N₃O₁₄

- Molecular Weight: 435.48 g/mol

1. Protein-Protein Interactions

This compound is utilized in studies focusing on protein-protein interactions. The beta-D-lactose component can mimic glycosylation patterns found in natural proteins, facilitating research into how these modifications influence binding affinities and interactions among proteins.

2. Enzyme-Substrate Interactions

The compound serves as a substrate in various enzymatic reactions, allowing researchers to investigate the role of glycosylation in enzyme activity and specificity. Its structure can be modified to assess how different sugar linkages affect enzyme function.

3. Glycopeptide-Based Therapeutics

This compound is integral in synthesizing glycopeptides that mimic natural glycoproteins. These glycopeptides have potential applications in vaccine development and as therapeutic agents against diseases where glycosylation plays a critical role.

4. Glycopeptide Antibiotics

The compound is also explored for its utility in developing novel antibiotics, particularly those targeting resistant bacterial strains. By incorporating glycosylation, these antibiotics can enhance their efficacy and stability.

The biological activity of this compound primarily arises from its incorporation into peptides and proteins. The beta-D-lactose moiety interacts with carbohydrate-binding proteins, which can influence protein folding and stability. Additionally, the acetyl groups can be selectively removed to study the effects of deacetylation on protein activity, providing insights into post-translational modifications that regulate cellular functions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-Thr-OH | Simple threonine derivative without sugar moiety | Lacks glycosylation effects |

| Fmoc-Ser(beta-D-Lac(Ac)7)-OH | Similar structure but with serine instead of threonine | Provides insights into serine's role in glycosylation |

| Fmoc-Thr(beta-D-Glc(Ac)7)-OH | Beta-D-glucose instead of beta-D-lactose | Allows study of glucose's effects on protein function |

Case Study 1: Glycopeptide Vaccines

A study demonstrated the use of this compound in synthesizing glycopeptides that mimic viral proteins. These glycopeptides were shown to elicit strong immune responses in animal models, highlighting their potential as vaccine candidates against viral infections .

Case Study 2: Targeting αvβ3 Integrin

Research involving cyclic peptides containing the RGD motif showed enhanced binding affinities when incorporating derivatives like this compound. The study indicated that the lactose moiety significantly improved the targeting efficiency to αvβ3 integrin-expressing cancer cells, suggesting applications in cancer therapy .

Propiedades

IUPAC Name |

3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53NO22/c1-20(35(42(54)55)46-45(56)59-17-32-30-15-11-9-13-28(30)29-14-10-12-16-31(29)32)60-43-40(64-26(7)52)39(63-25(6)51)37(34(66-43)19-58-22(3)48)68-44-41(65-27(8)53)38(62-24(5)50)36(61-23(4)49)33(67-44)18-57-21(2)47/h9-16,20,32-41,43-44H,17-19H2,1-8H3,(H,46,56)(H,54,55) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMZHUQIGVVXJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53NO22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.